Memantine-d6 HCl Memantine-d6 HCl CAS Number: 41100-52-1 (unlabeled)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212492
InChI:
SMILES:
Molecular Formula: C12H15D6N.HCl
Molecular Weight: 221.8

Memantine-d6 HCl

CAS No.:

Cat. No.: VC0212492

Molecular Formula: C12H15D6N.HCl

Molecular Weight: 221.8

* For research use only. Not for human or veterinary use.

Memantine-d6 HCl -

Specification

Molecular Formula C12H15D6N.HCl
Molecular Weight 221.8

Introduction

Chemical Structure and Properties

Memantine-d6 Hydrochloride is a deuterated derivative of memantine hydrochloride, a medication primarily used in the treatment of Alzheimer's disease. The compound features a tricyclic adamantane structure with six deuterium atoms replacing hydrogen atoms in the methyl groups.

Basic Chemical Information

Memantine-d6 Hydrochloride is characterized by the following chemical properties:

PropertyValue
Chemical Name(3R,5S)-3,5-Bis(trideuteriomethyl)adamantan-1-amine hydrochloride
CAS Number1189713-18-5
Molecular FormulaC12H15D6N·HCl
Molecular Weight221.80 g/mol
Accurate Mass221.1817
Purity Standard>95% (HPLC)

This compound features an adamantane skeleton with two trideuteriomethyl groups at positions 3 and 5, and an amino group at position 1, forming a hydrochloride salt . The presence of deuterium atoms rather than hydrogen in the methyl groups creates a mass distinction that makes this compound particularly valuable for analytical applications.

Structural Characteristics

The structural formula of Memantine-d6 Hydrochloride can be represented in various nomenclature systems:

Notation SystemRepresentation
SMILESCl.[2H]C([2H])([2H])C12CC3CC(N)(CC(C3)(C1)C([2H])([2H])[2H])C2
InChIInChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3,2D3;
IUPAC3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride

Analytical Applications

Memantine-d6 Hydrochloride serves as a valuable analytical tool in pharmaceutical research and quality control processes, particularly in the analysis of memantine formulations.

Role as Internal Standard

As a stable isotope-labeled compound, Memantine-d6 Hydrochloride functions as an internal standard for the quantitative analysis of memantine in various matrices:

ApplicationAdvantage
Mass SpectrometryProvides distinct mass separation from unlabeled memantine
Pharmacokinetic StudiesAllows accurate quantification in biological samples
Quality ControlServes as reference standard for pharmaceutical analysis
Method ValidationEnables development of validated analytical procedures

The compound's deuterium labeling creates a mass shift that allows clear differentiation from non-deuterated memantine while maintaining nearly identical chemical properties, making it ideal for quantitative analysis .

Analytical Detection Methods

Given that memantine lacks chromophoric groups for direct UV detection, special analytical techniques are required for its analysis. Similar approaches would be necessary for Memantine-d6 Hydrochloride:

Analytical MethodDescriptionDetection Limits
HPLC with DerivatizationRequires dansylation reaction to enable UV detectionLOD: 0.144 μg/mL; LOQ: 0.437 μg/mL
LC-MS/MSUtilizes mass distinction between deuterated and non-deuterated formsTypically in ng/mL range
GC-MSRequires derivatization for improved volatilityVariable based on matrix

Research has shown that for memantine analysis, derivatization with dansyl chloride allows detection at 218 nm, with linearity in the range of 0.5 to 50 μg/mL . Similar approaches would be applicable to Memantine-d6 Hydrochloride, with the added advantage of mass differentiation.

Relationship to Parent Compound

Memantine-d6 Hydrochloride is derived from memantine hydrochloride, maintaining its structural integrity while incorporating deuterium atoms at specific positions.

Comparison with Memantine Hydrochloride

CharacteristicMemantine HydrochlorideMemantine-d6 Hydrochloride
Molecular Weight215.76 g/mol221.80 g/mol
CAS Number41100-52-11189713-18-5
Therapeutic UseAlzheimer's disease treatmentAnalytical standard only
MechanismNMDA receptor antagonistSame as parent compound
Isotopic CompositionNatural abundanceContains 6 deuterium atoms

While memantine hydrochloride is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in treating Alzheimer's disease , Memantine-d6 Hydrochloride primarily serves analytical purposes rather than therapeutic applications .

Synthesis and Preparation

The synthesis of Memantine-d6 Hydrochloride would likely follow similar pathways to those established for memantine hydrochloride, with modifications to incorporate deuterium atoms.

Synthetic Approach

Based on improved synthesis methods for memantine hydrochloride, a potential synthetic route for Memantine-d6 Hydrochloride might involve:

StepProcessPrecursor
1DeuterationIncorporation of deuterium into 1,3-dimethyl adamantane
2Formamide FormationConversion to a formamide intermediate
3HydrolysisFormation of the amino compound
4Salt FormationConversion to hydrochloride salt

An economical process route for memantine hydrochloride involves converting 1,3-dimethyl adamantane to a formamide intermediate followed by hydrolysis to produce 1-amino-3,5-dimethyl adamantane hydrochloride . For the deuterated version, deuterated starting materials or deuteration reactions would be employed to incorporate the six deuterium atoms.

ParameterRecommendation
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
StabilityStable under proper storage conditions
ContainerAirtight, protected from light

Related Compounds and Derivatives

Memantine-d6 Hydrochloride belongs to a family of related compounds and derivatives with various applications.

Memantine Family Compounds

Several related compounds and derivatives exist within the memantine family:

CompoundCAS NumberRelationship to Memantine-d6 HCl
Memantine HCl41100-52-1Parent compound (non-deuterated)
Memantine Lactose Adduct1159637-28-1Pharmaceutical formulation component
3-Methyl-1-Aminoadamantane HCl33103-93-4Structural analog
Memantine Related Compound A702-79-4Impurity or synthetic intermediate
Memantine Related Compound B707-37-9Impurity or synthetic intermediate

These compounds represent various aspects of memantine chemistry, including pharmaceutical formulations, potential impurities, and structural analogs that may be relevant to research and quality control .

Alternative Names and Identifiers

Memantine-d6 Hydrochloride is known by several alternative designations:

Alternative NameContext of Use
3,5-(Dimethyl-d6)tricyclo[3.3.1.13,7]decan-1-amine HydrochlorideSystematic chemical naming
(3R,5S)-3,5-Bis(trideuteriomethyl)adamantan-1-amine;hydrochlorideStereochemical designation
1-Amino-3,5-(dimethyl-d6)adamantane HydrochlorideAlternative systematic name
Namenda-d6Reference to brand name of parent drug
Ebix-d6Reference to brand name of parent drug

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